N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine

Descripción general

Descripción

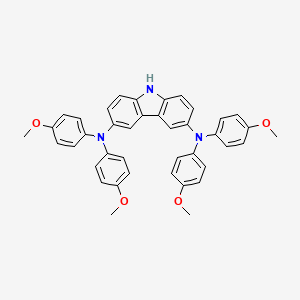

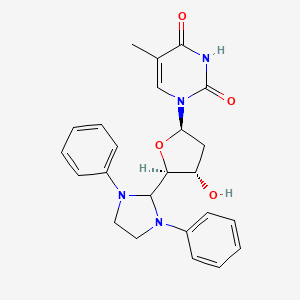

“N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine” is a popular air-stable hole transport material for OPV devices .

Synthesis Analysis

This compound is often doped to improve mobility and performance. It also increases the brightness of OLED devices (up to 14300 cd/m2 at 13V) .Molecular Structure Analysis

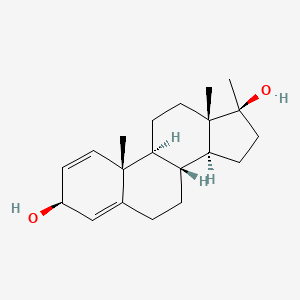

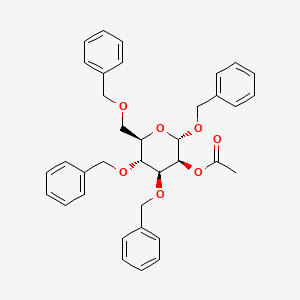

The empirical formula of this compound is C40H36N2O4. It has a CAS Number of 122738-21-0 and a molecular weight of 608.72 .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 190-195 °C. It has a maximum absorption wavelength (λmax) of 353 nm in chloroform .Aplicaciones Científicas De Investigación

Solar Cell Applications

N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine has been utilized in the development of organic hole transporting materials (HTMs) for solid state dye-sensitized solar cells (DSSCs). The presence of the methoxy group on this compound has been shown to positively influence photovoltaic conversion efficiency in DSSCs, demonstrating its potential in renewable energy technologies (Degbia et al., 2014).

Memory Devices and Polymer Synthesis

This compound is integral in the synthesis of novel soluble polyimides used for resistive switching devices and memory devices. These materials exhibit flash-type memory capability and are useful in the development of data storage technologies (Zhao et al., 2016). Additionally, its role in the synthesis and electro-optical properties of aromatic polyamides and polyimides has been explored, highlighting its versatility in polymer chemistry (Hsiao et al., 2015).

Electrochromic Devices

The compound has been used in the creation of electrochromic devices, such as panchromatic shutters for transparent display applications. These devices exhibit unique electrochromic properties like enhanced color contrast and stability, showcasing the compound's potential in optical technologies (Wu & Liou, 2018).

Organic Light-Emitting Diodes (OLEDs)

It plays a role in the synthesis of materials for organic light-emitting diodes (OLEDs). Studies have demonstrated its use in creating host materials for phosphorescence OLEDs and in core structure engineering for efficient perovskite solar cells, contributing to advancements in display and lighting technologies (Xie & Liu, 2018), (Ji et al., 2019).

Mechanochromism and Aggregation-Induced Emission

Research has explored its use in the synthesis of novel carbazole derivatives, which show properties like mechanochromism and aggregation-induced emission. These properties are significant for developing new materials with applications in sensors and display technologies (Hu et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is the organic photovoltaic (OPV) devices . It is used as a hole transport material in these devices .

Mode of Action

N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine interacts with the OPV devices by transporting holes, which are essentially spaces where an electron could exist within an atom or atomic lattice . It is often doped to improve mobility and performance .

Pharmacokinetics

In the context of opv devices, the compound exhibits good stability and mobility .

Result of Action

The use of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine in OPV devices results in improved device performance. Specifically, it increases the brightness of organic light-emitting diode (OLED) devices .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine plays a significant role in biochemical reactions, particularly in the context of organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance the brightness of OLED devices by increasing the mobility and performance of hole transport materials . The interactions between N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine and these biomolecules are primarily based on its ability to stabilize and improve the efficiency of electronic devices.

Molecular Mechanism

The molecular mechanism of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to either inhibition or activation of these biomolecules. This binding interaction can result in changes in gene expression and enzyme activity, which are essential for the compound’s role in enhancing the performance of electronic devices .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its effectiveness over time . Understanding these temporal effects is essential for optimizing its use in various applications.

Dosage Effects in Animal Models

The effects of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular functions without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for its applications .

Transport and Distribution

The transport and distribution of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are vital for optimizing its use in electronic devices and biomedical research .

Subcellular Localization

N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its applications .

Propiedades

IUPAC Name |

3-N,3-N,6-N,6-N-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N3O4/c1-44-33-15-5-27(6-16-33)42(28-7-17-34(45-2)18-8-28)31-13-23-39-37(25-31)38-26-32(14-24-40(38)41-39)43(29-9-19-35(46-3)20-10-29)30-11-21-36(47-4)22-12-30/h5-26,41H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIHBLGJOPSTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)NC5=C4C=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

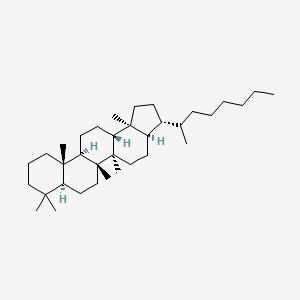

![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal](/img/structure/B1493345.png)

![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,24-Tetraacetyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1493353.png)

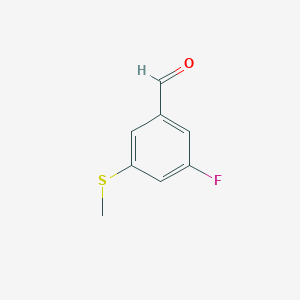

![4,7-Dibromo-2-methyl-1H-benzo[D]imidazole](/img/structure/B1493389.png)